

# The Cellular Effects of AVX001 on Keratinocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AVX001** is a small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in the production of eicosanoids, which are potent lipid mediators of inflammation.[1][2] By targeting cPLA2α, **AVX001** has demonstrated both anti-inflammatory and anti-proliferative effects, making it a compound of interest for inflammatory skin conditions such as psoriasis and actinic keratosis.[3][4][5][6][7] This technical guide provides an in-depth summary of the cellular effects of **AVX001** on keratinocytes, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

#### **Mechanism of Action**

**AVX001** exerts its effects by inhibiting the cPLA2α enzyme.[8] This enzyme is responsible for cleaving phospholipids at the sn-2 position to release free fatty acids, most notably arachidonic acid (AA).[1] AA is a precursor to a multitude of lipid signaling molecules, including prostaglandins and leukotrienes, which are key drivers of inflammation. By inhibiting cPLA2α, **AVX001** effectively reduces the availability of AA, leading to a balanced reduction in the production of these pro-inflammatory eicosanoids.[1][9] This dual action of reducing inflammation and inhibiting the hyperproliferation of keratinocytes forms the basis of its therapeutic potential in skin diseases.[1][2]



## **Quantitative Data Summary**

The following tables summarize the key quantitative findings on the effects of **AVX001** on the immortalized human keratinocyte cell line, HaCaT.

Table 1: Effect of AVX001 on Prostaglandin E2 (PGE2) Release in HaCaT Cells

| Treatment                                       | Fold Change in<br>PGE2 Release (vs.<br>Vehicle) | AVX001<br>Concentration | Inhibition of<br>Stimulated PGE2<br>Release |
|-------------------------------------------------|-------------------------------------------------|-------------------------|---------------------------------------------|
| TNF-α (10 ng/mL)                                | 67-fold increase                                | -                       | -                                           |
| TNF-α (10 ng/mL) +<br>AVX001                    | Dose-dependent inhibition                       | IC50 of 5 μM            | Significant reduction                       |
| EGF (10 ng/mL)                                  | Stimulation of PGE2 release                     | -                       | -                                           |
| EGF (10 ng/mL) +<br>AVX001                      | Significant reduction                           | 5 μΜ                    | Attenuated release                          |
| Stratified HaCaT<br>cultures + EGF (1<br>ng/mL) | -                                               | 5 μΜ                    | Significant reduction                       |

Data extracted from a study on the effects of cPLA2 $\alpha$  inhibition.[1][8]

Table 2: Effect of AVX001 on Arachidonic Acid (AA) Release and Keratinocyte Proliferation



| Parameter                                        | Treatment      | AVX001<br>Concentration | Outcome                                                |
|--------------------------------------------------|----------------|-------------------------|--------------------------------------------------------|
| AA Release                                       | EGF (10 ng/mL) | 5 μΜ                    | Attenuated release                                     |
| Cell Viability (Actively Proliferating HaCaT)    | AVX001 for 24h | 5 μΜ                    | Inhibition                                             |
| Keratinocyte Proliferation (Monolayer)           | AVX001         | 5 μΜ                    | Inhibition (in absence and presence of growth factors) |
| Keratinocyte Proliferation (Stratified Cultures) | AVX001         | 5 μΜ                    | Inhibition                                             |

Data extracted from a study on the effects of cPLA2 $\alpha$  inhibition.[1]

# Signaling Pathways and Experimental Workflows Signaling Pathway of AVX001 Action in Keratinocytes



Click to download full resolution via product page

Caption: **AVX001** inhibits cPLA2 $\alpha$ , blocking growth factor-induced AA release and subsequent inflammation and proliferation.



# Experimental Workflow: Assessing AVX001's Effect on Keratinocyte Proliferation



Click to download full resolution via product page



Caption: A typical workflow for evaluating the anti-proliferative effects of **AVX001** on keratinocytes.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature.[1]

#### **Cell Culture**

- Cell Line: Immortalized human keratinocytes (HaCaT) were used.
- Media: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

### **PGE2 Release Assay**

- Seeding: HaCaT cells were seeded in 24-well plates and grown to confluence.
- Starvation: Prior to stimulation, cells were serum-starved for 24 hours.
- Pre-treatment: Cells were pre-treated with various concentrations of AVX001 or vehicle control for 30 minutes.
- Stimulation: Cells were then stimulated with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or epidermal growth factor (EGF; 10 ng/mL) for 6 hours.
- Sample Collection: The cell culture supernatant was collected.
- Measurement: PGE2 levels in the supernatant were quantified using a competitive enzymelinked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

### **Arachidonic Acid (AA) Release Assay**

 Labeling: HaCaT cells were labeled with [3H]-arachidonic acid (0.5 μCi/mL) in serum-free media for 18 hours.



- Washing: Cells were washed to remove unincorporated [3H]-AA.
- Pre-treatment: Cells were pre-treated with AVX001 (5 μM) or vehicle for 30 minutes.
- Stimulation: Cells were stimulated with EGF (10 ng/mL) for 30 minutes.
- Sample Collection: The supernatant was collected.
- Measurement: The amount of released [3H]-AA in the supernatant was measured by liquid scintillation counting.

### **Cell Viability and Proliferation Assays**

- Resazurin Assay (Viability):
  - Actively proliferating HaCaT cells were treated with AVX001 for 24 hours.
  - Resazurin solution was added to the culture medium.
  - After incubation, the fluorescence of the reduced product, resorufin, was measured to determine the number of metabolically active cells.
- Ki-67 Staining (Proliferation in Stratified Cultures):
  - HaCaT cells were grown on porous collagen-coated membranes at the air-liquid interface for 12 days with or without AVX001 (5 μM) and in the presence of EGF (1 ng/mL).
  - Cultures were fixed, embedded in paraffin, and sectioned.
  - Sections were stained with an anti-Ki-67 antibody, a marker for proliferating cells.
  - The proportion of Ki-67-positive cells was quantified to determine the proliferation index.

## Conclusion

The available data strongly indicate that **AVX001** is a potent inhibitor of cPLA2α in keratinocytes. Its ability to dose-dependently reduce the release of pro-inflammatory mediators like PGE2 and to inhibit keratinocyte proliferation provides a clear cellular basis for its observed efficacy in clinical trials for inflammatory skin diseases.[1][3] The detailed protocols and



pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of cPLA2 $\alpha$  inhibition for dermatological conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation |
   Semantic Scholar [semanticscholar.org]
- 3. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, AVX001, in patients with mild to moderate plaque psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Copenhagen Actinic Keratosis Study (COAKS). A decentralised clinical trial to
  evaluate tolerability, safety and efficacy of daily field-directed topical treatment with cytosolic
  phospholipase A2 inhibitor, AVX001, in participants with actinic keratosis: protocol for a
  randomised controlled phase I/IIa trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. The Copenhagen Actinic Keratosis Study (COAKS). A decentralised clinical trial to evaluate tolerability, safety and efficacy of daily field-directed topical treatment with cytosolic phospholipase A2 inhibitor, AVX001, in participants with actinic keratosis: protocol for a randomised controlled phase I/IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avexxin Completes Phase I/IIA Study In Psoriasis And Achieves Proof-Of-Concept In Man With Its Compound AVX001 In A Topical Formulation - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. cpla2-enzyme-inhibition-attenuates-inflammation-and-keratinocyte-proliferation Ask this paper | Bohrium [bohrium.com]
- To cite this document: BenchChem. [The Cellular Effects of AVX001 on Keratinocytes: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1665854#cellular-effects-of-avx001-on-keratinocytes]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com